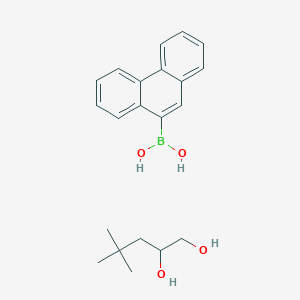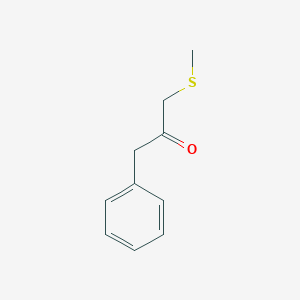
1-(Methylthio)-3-phenylpropan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylthio)-3-phenylpropan-2-one is an organic compound with the molecular formula C10H12OS It is a ketone with a phenyl group and a methylthio group attached to the propanone backbone
準備方法
Synthetic Routes and Reaction Conditions
1-(Methylthio)-3-phenylpropan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-phenylpropan-2-one with methylthiol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of catalysts to enhance reaction rates and yields. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反応の分析
Types of Reactions
1-(Methylthio)-3-phenylpropan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methylthio group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-(Methylthio)-3-phenylpropan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(Methylthio)-3-phenylpropan-2-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 1-(Methylthio)-2-phenylpropan-1-one
- 1-(Methylthio)-3-phenylbutan-2-one
- 1-(Methylthio)-3-(4-methylphenyl)propan-2-one
Uniqueness
1-(Methylthio)-3-phenylpropan-2-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and potential applications. Compared to similar compounds, it may offer different reactivity profiles and biological activities, making it valuable for specific research and industrial purposes.
特性
分子式 |
C10H12OS |
|---|---|
分子量 |
180.27 g/mol |
IUPAC名 |
1-methylsulfanyl-3-phenylpropan-2-one |
InChI |
InChI=1S/C10H12OS/c1-12-8-10(11)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 |
InChIキー |
GCQCFDXXDHSNST-UHFFFAOYSA-N |
正規SMILES |
CSCC(=O)CC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


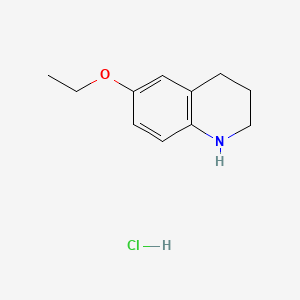
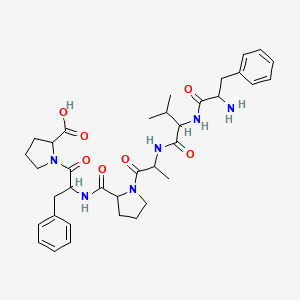
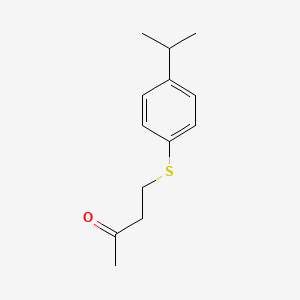
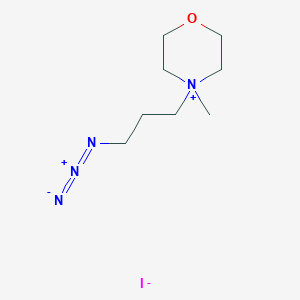


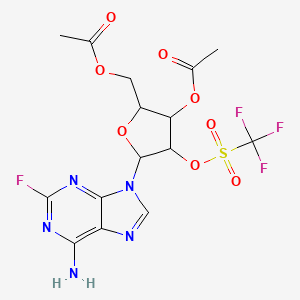
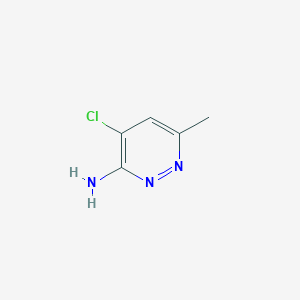

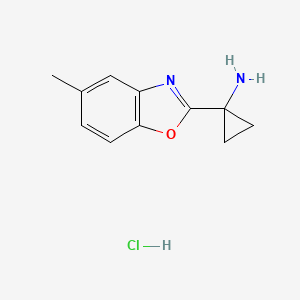
![1'-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13651096.png)
![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
![Methyl 6-tert-butyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13651110.png)
